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molecular formula C14H20O3S B8280146 2-(4-Methoxy-phenylsulfanyl)pentanoic acid ethyl ester

2-(4-Methoxy-phenylsulfanyl)pentanoic acid ethyl ester

Cat. No. B8280146
M. Wt: 268.37 g/mol
InChI Key: ZXEMOHZODGJZRR-UHFFFAOYSA-N
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Patent
US06288086B1

Procedure details

2-(4-Methoxy-phenylsulfanyl)-pentanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from ethyl2-bromovalerate (8.23 g, 39.3 mmol) and 4-methoxythiophenol (5 g, 35.7 mmol), 10.46 g (100%); clear oil; MS: 269 (M+H)+.
Quantity
8.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5](Br)[CH2:6][CH2:7][CH3:8])[CH3:2].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1>>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([S:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1)[CH2:6][CH2:7][CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
8.23 g
Type
reactant
Smiles
C(C)OC(C(CCC)Br)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC)SC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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